molecular formula C11H8N2O3 B6385492 2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine CAS No. 1111104-32-5

2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine

Cat. No.: B6385492
CAS No.: 1111104-32-5
M. Wt: 216.19 g/mol
InChI Key: DXZAEPLNKGQQTH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a hydroxy group and a methylenedioxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-methylenedioxybenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methylenedioxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyridine
  • 2-Hydroxy-5-(3,4-methylenedioxyphenyl)benzene

Comparison: Compared to similar compounds, 2-Hydroxy-5-(3,4-methylenedioxyphenyl)pyrimidine is unique due to its pyrimidine ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11-12-4-8(5-13-11)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZAEPLNKGQQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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